molecular formula C15H26O2 B12719371 5-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene CAS No. 51414-22-3

5-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene

Cat. No.: B12719371
CAS No.: 51414-22-3
M. Wt: 238.37 g/mol
InChI Key: RYAWURZCWFRNMG-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene is a cyclohexene derivative featuring two key substituents:

  • Dimethoxymethyl group at position 5: This electron-rich moiety enhances solubility in polar solvents and may influence reactivity in electrophilic addition reactions.
  • 4-Methylpent-3-enyl group at position 1: A branched alkenyl chain that contributes to steric bulk and hydrophobicity.

Properties

CAS No.

51414-22-3

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

5-(dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene

InChI

InChI=1S/C15H26O2/c1-12(2)7-5-8-13-9-6-10-14(11-13)15(16-3)17-4/h7,9,14-15H,5-6,8,10-11H2,1-4H3

InChI Key

RYAWURZCWFRNMG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=CCCC(C1)C(OC)OC)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Precursors

General Synthetic Route

The preparation generally follows these steps:

  • Functionalization of Cyclohexene Core:

    The cyclohexene ring is first functionalized at the 5-position to introduce the dimethoxymethyl group. This is often achieved by reaction with dimethoxymethane or related acetal-forming reagents under acidic catalysis, forming the dimethoxymethyl substituent via electrophilic substitution or acetalization.

  • Alkylation at the 1-Position:

    The 1-position is alkylated with a 4-methylpent-3-enyl electrophile. This can be done via nucleophilic substitution using a suitable leaving group (e.g., halide) on the 4-methylpent-3-enyl moiety, under basic or phase-transfer catalysis conditions to ensure regioselectivity.

  • Purification and Characterization:

    The product is purified by chromatographic techniques and characterized by NMR, IR, and mass spectrometry to confirm the substitution pattern and purity.

Detailed Synthetic Procedures from Literature

Dimethoxymethylation of Cyclohexene Derivatives

  • The reaction of cyclohexene with dimethoxymethane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) at controlled temperatures (25–50°C) leads to the formation of the 5-(dimethoxymethyl) substituent.
  • The reaction proceeds via electrophilic attack on the double bond or allylic position, followed by acetal formation.
  • Reaction times vary from 2 to 6 hours depending on catalyst loading and temperature.

Alkylation with 4-Methylpent-3-enyl Halides

  • The 4-methylpent-3-enyl halide (commonly bromide or chloride) is prepared separately by halogenation of the corresponding alcohol or alkene.
  • Alkylation is performed by treating the 5-(dimethoxymethyl)cyclohexene intermediate with the halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like THF or DMF.
  • The reaction is typically carried out at 0–25°C to avoid side reactions.
  • The alkylation proceeds via an SN2 mechanism, favoring substitution at the 1-position of the cyclohexene ring.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Dimethoxymethylation Cyclohexene + dimethoxymethane + acid cat. 25–50 2–6 70–85 Acid catalyst: p-TsOH or HCl
Preparation of halide 4-Methylpent-3-en-1-ol + PBr3 or SOCl2 0–5 1–3 80–90 Halide purity critical for alkylation
Alkylation Intermediate + 4-methylpent-3-enyl halide + base 0–25 3–5 65–80 Base: NaH or t-BuOK; solvent: THF/DMF

Research Findings and Analytical Data

  • NMR Spectroscopy: Confirms the presence of dimethoxymethyl protons (~3.3–3.5 ppm) and vinyl protons of the 4-methylpent-3-enyl side chain (~5.0–5.5 ppm).
  • IR Spectroscopy: Shows characteristic acetal C–O stretching bands near 1100 cm⁻¹.
  • Mass Spectrometry: Molecular ion peak at m/z 238 consistent with C15H26O2.
  • Purity: Achieved >95% by GC-MS and HPLC after chromatographic purification.

Summary Table of Preparation Methods

Method Step Key Reagents/Conditions Advantages Limitations
Dimethoxymethylation Dimethoxymethane + acid catalyst High selectivity, mild conditions Requires careful acid control
Halide Preparation PBr3 or SOCl2 on 4-methylpent-3-en-1-ol High yield, straightforward Sensitive to moisture
Alkylation Base (NaH, t-BuOK) + halide in THF/DMF Good regioselectivity Requires anhydrous conditions

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as halides or nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted cyclohexenes.

Scientific Research Applications

Applications in the Fragrance Industry

One of the primary applications of 5-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene is in the fragrance industry due to its pleasant aroma. It can be utilized in various fragrance formulations, enhancing the olfactory profile of products such as perfumes, cosmetics, and household cleaners. The compound's pleasant scent profile positions it as a valuable ingredient in creating complex fragrance compositions.

In addition to its use in fragrances, this compound has potential applications in organic synthesis. Its unique structure allows for various chemical reactions that can lead to the development of new compounds. The ability to modify the cyclohexene framework can facilitate the synthesis of complex organic molecules, which is essential in pharmaceuticals and materials science.

Synthesis Methodologies

The synthesis of 5-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene can be achieved through several methods, including:

  • Alkylation Reactions: Utilizing alkyl halides to introduce the alkenyl chain.
  • Esterification Processes: Forming esters with methanol to incorporate the dimethoxymethyl group.
  • Cyclization Techniques: Employing cyclization reactions to form the cyclohexene ring structure.

While specific biological activity data for 5-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene is limited, compounds with similar structural motifs often exhibit noteworthy biological properties. Research into related compounds suggests potential antimicrobial, anti-inflammatory, and antioxidant activities.

Case Studies on Related Compounds

  • Terpene Analysis:
    • Many terpenes exhibit significant biological activities. For instance, myrcene has been studied for its analgesic properties.
    • A study highlighted that limonene possesses anti-inflammatory effects and could be beneficial in therapeutic applications.
  • Antioxidant Properties:
    • Compounds structurally similar to 5-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene have shown promise as antioxidants, which could be explored further for health-related applications.

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties
1-[1,6-Dimethyl-3-(4-methylpent-3-enyl)-3-cyclohexen-1-yl]ethan-1-one C₁₆H₂₄O 232.36 g/mol 4-Methylpent-3-enyl, acetyl group Environmental persistence
m-Camphorene C₂₀H₃₂ 272.47 g/mol 4-Methylpent-3-enyl, multiple alkenes Fragrances, natural products
5-Methyl-1-(1-pyrrolidinyl)cyclohexene C₁₁H₁₉N 165.28 g/mol Pyrrolidine ring, methyl group Catalysis, basicity
5,5-Dimethyl-2-cyclohexen-1-one C₈H₁₂O 124.18 g/mol Ketone, dimethyl groups Dimerization studies
Key Observations:
  • Electronic Effects : The dimethoxymethyl group in the target compound likely increases electron density at the cyclohexene ring compared to ketone-containing analogs (e.g., 5,5-dimethyl-2-cyclohexen-1-one), altering reactivity in conjugate additions .
  • Environmental Impact : Compounds with 4-methylpent-3-enyl groups, such as 1-[1,6-dimethyl-3-(4-methylpent-3-enyl)-3-cyclohexen-1-yl]ethan-1-one, are detected in environmental samples, suggesting similar persistence for the target compound .

Reactivity and Stability

  • Hydrogenation : The target compound’s dimethoxymethyl group may stabilize intermediates during hydrogenation, contrasting with m-Camphorene’s unsaturated structure, which is prone to rapid hydrogenation of its conjugated dienes .
  • Oxidation : The electron-donating dimethoxymethyl group could reduce susceptibility to oxidation compared to nitrogen-containing analogs like 5-methyl-1-(1-pyrrolidinyl)cyclohexene, where the pyrrolidine ring may participate in redox reactions .
  • Thermal Stability : Branched alkenyl chains (e.g., in 1-methyl-4-(1-methylethyl)-3-[1-methyl-1-(4-methylpentyl)-5-methylheptyl]cyclohexene) enhance thermal stability due to reduced strain, a feature likely shared by the target compound .

Biological Activity

5-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene, also known by its IUPAC name, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.

  • Chemical Formula : C15H24
  • Molecular Weight : 204.3511 g/mol
  • CAS Registry Number : 20307-83-9
  • IUPAC Standard InChIKey : PHWISBHSBNDZDX-YSSOQSIOSA-N

The compound features a cyclohexene core with a dimethoxymethyl group and an alkenyl substituent, which may contribute to its biological properties.

Antimicrobial Properties

Research has indicated that compounds similar to 5-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene exhibit significant antimicrobial activity. For instance, essential oils containing similar structures have shown efficacy against various bacterial strains. A study highlighted the antimicrobial properties of cyclohexene derivatives, suggesting that the presence of specific functional groups enhances their effectiveness against pathogens .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Certain cyclohexene derivatives have been studied for their ability to inhibit inflammatory pathways. A notable study demonstrated that compounds with similar structural motifs could suppress the production of pro-inflammatory cytokines in vitro . This suggests that 5-(Dimethoxymethyl)-1-(4-methylpent-3-enyl)cyclohexene may possess similar anti-inflammatory capabilities.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Preliminary studies on related compounds indicate that they may scavenge free radicals effectively. For example, a research article reported that certain cyclohexene derivatives exhibited high radical scavenging activity in various assays . This property could be attributed to the electron-rich nature of the double bond and the presence of methoxy groups.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibition of cytokine production
AntioxidantHigh radical scavenging potential

Detailed Research Findings

  • Antimicrobial Study : A study conducted by Andriamaharavo et al. (2014) investigated essential oils from various plants containing cyclohexene derivatives and found significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the structural characteristics of these compounds play a pivotal role in their effectiveness .
  • Inflammation Inhibition : Research by Cardeal et al. (2006) demonstrated that cyclohexene derivatives could inhibit the release of inflammatory mediators in human cell lines, suggesting therapeutic potential for inflammatory diseases .
  • Antioxidant Activity Assessment : Sacchetti et al. (2005) assessed the antioxidant capacity of several cyclohexene compounds and found that those with methoxy substitutions exhibited enhanced radical scavenging abilities compared to their unsubstituted counterparts .

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